1-(2-aminophenyl)-1H-pyrazol-4-amine

Description

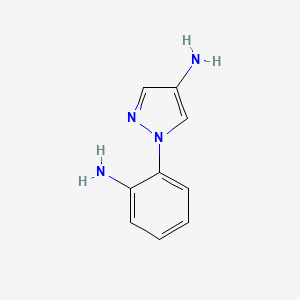

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZUVBTYJBNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Aminophenyl 1h Pyrazol 4 Amine

Established Synthetic Routes to 1-(2-aminophenyl)-1H-pyrazol-4-amine

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the construction of the pyrazole (B372694) ring followed by or concurrent with the formation of the aminophenyl group.

Cyclocondensation Approaches

Cyclocondensation reactions represent a foundational method for pyrazole synthesis. The classic approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. afinitica.com To synthesize the target molecule, (2-nitrophenyl)hydrazine is a common starting material, which reacts with a suitable three-carbon synthon. The resulting nitrophenyl pyrazole intermediate is then reduced to the desired aminophenyl product.

A general strategy involves the condensation of a β-ketonitrile with (2-nitrophenyl)hydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield a 1-(2-nitrophenyl)-1H-pyrazol-4-amine derivative. A subsequent reduction step, often catalytic hydrogenation, is required to convert the nitro group to the primary amine.

Table 1: Illustrative Cyclocondensation Reactions for Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Conditions | Intermediate Product | Ref |

|---|---|---|---|---|

| 4-Nitrophenylhydrazine | 1,3-Dicarbonyl compound | Acidic conditions | 1-(4-Nitrophenyl)-1H-pyrazole | afinitica.com |

| Hydrazine Hydrate | 3,3-Dimethyl-2-chloro-1-butene-1,1-dicarbonitrile | Dichloroethane, ice bath | 3-tert-Butyl-4-cyano-5-aminopyrazole | google.com |

Multi-step Synthesis from Precursors

Multi-step synthetic sequences offer greater control and versatility in constructing complex molecules like this compound. A prominent strategy involves first establishing the N-aryl bond and then forming the amine functionality.

One such pathway begins with the nucleophilic aromatic substitution of an activated nitroarene, such as 1-fluoro-2-nitrobenzene (B31998), with a pre-existing pyrazole. researchgate.net For instance, reacting 1-fluoro-2-nitrobenzene with 4-amino-1H-pyrazole (or a protected version) would yield 1-(2-nitrophenyl)-1H-pyrazol-4-amine. The synthesis is completed by the chemical reduction of the nitro group. This approach is advantageous as it clearly defines the regiochemistry of the N-arylation. researchgate.net Another reported synthesis involves reacting 1-methyl-4-(2-nitrophenyl)-1H-pyrazole with stannous chloride dihydrate in concentrated HCl to produce 1-methyl-4-(2-aminophenyl)-1H-pyrazole, demonstrating a similar reduction step on a related scaffold. prepchem.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a crucial step in many synthetic routes to this compound, primarily for the reduction of a nitro group to an amine. youtube.comyoutube.com This method is highly efficient and clean, typically utilizing hydrogen gas and a metal catalyst.

In a typical synthetic sequence, a precursor such as 1-(2-nitrophenyl)-4-nitro-1H-pyrazole is subjected to hydrogenation. google.com The reaction reduces both nitro groups simultaneously to afford the target diamine compound. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum, often conducted in a protic solvent like ethanol (B145695) or acetic acid. google.comgoogle.com The process is generally exothermic and proceeds under hydrogen pressures ranging from atmospheric to around 100 psi. google.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Substrate | Catalyst | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| p-Nitrophenol | 5% Pd/C | Water, Acetic Acid | H₂ (30 psig), rt | p-Acetylaminophenol (after acylation) | google.com |

| 1-(4-Nitrophenyl)-1H-pyrazoles | Pd/C | Not specified | H₂ | 4-(Pyrazol-1-yl)anilines | afinitica.com |

Functionalization and Derivatization Strategies of the Pyrazole Ring

The dual functionality of this compound allows for a rich variety of chemical transformations on both the pyrazole and phenyl rings.

Electrophilic Substitution at C-4 of the Pyrazole Ring

While the target compound already possesses an amino group at the C-4 position, the C-4 position of the 1-aryl-1H-pyrazole scaffold is generally the most nucleophilic and susceptible to electrophilic aromatic substitution. Should a synthesis start from a 1-(2-aminophenyl)-1H-pyrazole precursor lacking a C-4 substituent, this position can be readily functionalized. For example, Vilsmeier-Haack formylation introduces a formyl group at C-4, which can serve as a handle for further modifications. mdpi.com

Modifications of the Amino Group (NH2) on the Phenyl Ring

The primary amino group on the phenyl ring is a key site for derivatization. It can undergo standard reactions such as acylation to form amides or sulfonylation to produce sulfonamides.

A particularly sophisticated application of this moiety is its use as a bidentate directing group in transition metal-catalyzed C-H activation reactions. researchgate.netnih.gov The 2-aminophenyl-1H-pyrazole scaffold can coordinate to a copper catalyst, enabling aerobic oxidative amidation and sulfonamidation of C(sp²)-H bonds on other aromatic rings present in the reaction. researchgate.netnih.gov In these reactions, using Cu(OAc)₂ as the copper source and an organic base in DMSO, a variety of amides and sulfonamides can be produced in moderate to excellent yields. nih.gov This highlights the advanced utility of the aminophenyl-pyrazole fragment in facilitating complex bond formations.

Table 3: Derivatization of the Phenyl Amino Group

| Reagent | Reaction Type | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Carboxylic Acid / PCl₃ | Amidation | Microwave, 5 min | N-Acyl derivative | afinitica.com |

| Sulfonyl Chloride | C-H Sulfonamidation (as directing group) | Cu(OAc)₂, TMG, DMSO, 80 °C | N-Aryl sulfonamide | researchgate.netnih.gov |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The core structure of this compound serves as a versatile scaffold for chemical modification, enabling comprehensive Structure-Activity Relationship (SAR) studies. Researchers have explored the introduction of a wide array of substituents at various positions on both the pyrazole and the aminophenyl rings to modulate the compound's biological and physicochemical properties. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications.

The primary sites for substitution on the this compound molecule are the amino group at the C4 position of the pyrazole ring, the pyrazole ring itself (at C3 and C5), and the aminophenyl ring.

Modifications at the 4-amino group: The amino group at the C4 position is a key handle for derivatization. It can readily undergo acylation, sulfonylation, and reductive amination to introduce a variety of functional groups. For instance, reaction with carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) leads to the formation of amide derivatives. These modifications can significantly impact the molecule's interaction with biological targets.

Modifications on the Pyrazole and Phenyl Rings: Systematic derivatization of the pyrazole and phenyl rings is a common strategy to probe the steric and electronic requirements of target proteins. nih.gov For the phenyl ring, substituents can be introduced on the precursor, 2-nitroaniline, before its condensation to form the pyrazole ring. For the pyrazole ring, functionalization can be achieved by starting with appropriately substituted 1,3-dicarbonyl compounds or β-ketonitriles. beilstein-journals.org

A study on related aminopyrazole derivatives highlighted the importance of decorating the pyrazole nucleus at positions 1, 3, and 4 to develop SAR. nih.gov In one series of pyrazolyl acylhydrazones and amides, the phenylamino (B1219803) pyrazole nucleus was systematically modified, leading to compounds with notable antioxidant and anti-inflammatory activities. nih.gov For example, certain derivatives showed potent inhibition of enzymes like phosphodiesterases (PDE4B and PDE4D), which are involved in inflammatory processes. nih.gov

The following table summarizes representative examples of substituents introduced onto aminopyrazole scaffolds and their observed impact on biological activity, illustrating the principles of SAR.

| Modification Site | Substituent Type | Example Derivative Class | Observed Biological Activity | Reference |

| Pyrazole C4-NH₂ | Acyl, Aryl | Pyrazolyl amides | Antiproliferative activity against various cancer cell lines (HeLa, A549, SKMEL28). | nih.gov |

| Pyrazole C4-NH₂ | Hydrazone | Pyrazolyl acylhydrazones | Antioxidant, ROS formation inhibition, anti-inflammatory. | nih.gov |

| Pyrazole C5 | Phenylamino | 5-(Phenylamino)-1H-pyrazole derivatives | Antioxidant and anti-inflammatory dual activity. | nih.gov |

| Pyrazole C1 & C5 | Various substituents | 4-Aminopyrazole derivatives | Tuberculostatic, antibacterial, antimycotic, antioxidant, analgesic, and anti-inflammatory properties. | mdpi.com |

These studies underscore the chemical tractability of the aminopyrazole scaffold and demonstrate how the introduction of diverse substituents is a powerful strategy for fine-tuning biological activity.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound and its derivatives has benefited from modern synthetic methodologies that offer improvements in efficiency, yield, and environmental impact over classical approaches. These advanced techniques include microwave-assisted synthesis, continuous flow processes, and multicomponent reactions, often incorporating green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazole derivatives. nih.gov It significantly reduces reaction times, often from hours to minutes, while improving yields. For example, the cyclocondensation step to form the pyrazole ring and subsequent functionalization reactions can be efficiently carried out under microwave heating. afinitica.com This technique has been successfully applied to the synthesis of various aminopyrazoles, including intermediates for potent p38 MAP kinase inhibitors. mdpi.com A key advantage is the rapid and uniform heating, which minimizes side product formation. nih.govnih.gov

Continuous Flow Synthesis: Continuous flow chemistry offers a scalable and safer alternative to traditional batch processing for the synthesis of pyrazole-containing compounds. afinitica.com In a multi-step flow synthesis, reagents are pumped through a series of reactors where reactions occur, eliminating the need to isolate intermediates. This approach has been used to prepare 1-(4-aminophenyl)-1H-pyrazoles through a sequence of cyclocondensation and catalytic hydrogenation. afinitica.com The benefits include enhanced reaction control, improved safety by minimizing the handling of hazardous reagents, and potential for automated production. afinitica.com

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. researchgate.net Key strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps, solvent waste, and purification efforts. researchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol-water mixtures, and reusable catalysts is a cornerstone of green pyrazole synthesis. researchgate.netbme.hu For instance, the synthesis of pyranopyrazole derivatives has been achieved in an ethanol-water mixture using a basic ionic liquid as a catalyst at room temperature. researchgate.net

Ultrasonic Irradiation: Sonochemistry, or the use of ultrasound, provides an alternative energy source for chemical reactions. It has been employed for the green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles in aqueous ethanol, offering good yields and a reduced environmental footprint. bme.hu

Solvent-Free Reactions: Grinding techniques and reactions under solvent-free conditions, often assisted by microwave irradiation, represent a highly efficient and green synthetic pathway. nih.gov This approach has been used to synthesize new heterocyclic derivatives bearing a pyrazole moiety with high yields. nih.gov

The following table highlights some advanced and green synthetic methods applicable to the synthesis of the this compound scaffold.

| Technique | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Higher yields, cleaner reactions, energy efficiency. | nih.govafinitica.com |

| Continuous Flow Synthesis | Automated, multi-step synthesis without isolation of intermediates. | Improved safety, scalability, precise reaction control. | afinitica.com |

| Ultrasonic Irradiation | Use of ultrasound as an energy source. | Environmentally friendly, good yields, can be performed in aqueous media. | bme.hu |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, operational simplicity. | researchgate.net |

| Grinding / Solvent-Free | Reactions conducted without a solvent, sometimes with microwave assistance. | Reduced environmental impact, high efficiency, simplicity. | nih.gov |

These advanced methods not only streamline the synthesis of this compound and its analogs but also align with the growing demand for sustainable chemical manufacturing.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Aminophenyl 1h Pyrazol 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, 2D NMR)

Detailed ¹H, ¹³C, and 2D NMR spectroscopic data, including chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC) for 1-(2-aminophenyl)-1H-pyrazol-4-amine, are not available in the reviewed literature. While NMR data is standard for the characterization of related pyrazole (B372694) compounds, specific spectra for the target molecule have not been published in the accessible resources. chim.itresearchgate.net

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Specific Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for this compound, which would detail characteristic vibrational frequencies for its functional groups (e.g., N-H stretches for the amino groups, C-N stretches, and aromatic ring vibrations), could not be located. Published studies on other pyrazole derivatives confirm the use of this technique for characterization, but data for the specified compound is absent. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation (ESI-MS, HRMS)

Although the molecular formula is known to be C₉H₁₀N₄ and the molecular weight is 174.20 g/mol , specific Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) data, including the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern for this compound, were not found in the available scientific literature. crysdotllc.comuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Information regarding the Ultraviolet-Visible (UV-Vis) absorption maxima (λmax) and corresponding electronic transitions (e.g., π→π, n→π) for this compound is not documented in the searched sources. This data is essential for understanding the compound's chromophoric system. researchgate.netgrowingscience.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound could be found. Consequently, critical information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, remains undetermined. While crystallographic data exists for many other pyrazole derivatives, it is not applicable to this specific molecule. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Pyrazole (B372694) Ring Substitutions on Biological Activity

The pyrazole ring is a key component for biological activity, and substitutions at its various positions can dramatically alter the efficacy and selectivity of the resulting compounds. nih.govmdpi.com The functionalization of the pyrazole nucleus with different substituents has led to a wide array of pharmacologically active agents. nih.govmdpi.com

Research has shown that the nature and position of substituents on the pyrazole ring are critical. For instance, in a series of pyrazole-based inhibitors of meprin α and β, substituting the phenyl groups at the 3 and 5 positions of the pyrazole core was evaluated. A 3,5-diphenylpyrazole (B73989) derivative demonstrated high inhibitory activity against meprin α. nih.gov Introducing smaller groups like methyl or larger ones like benzyl (B1604629) at these positions led to a decrease in activity, while a cyclopentyl moiety resulted in similar potency. nih.gov

Furthermore, the electronic properties of the substituents play a significant role. In studies on anti-tubercular pyrazole derivatives, the presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole scaffold was found to be beneficial for activity, whereas electron-donating groups reduced potency. mdpi.com Similarly, for antimalarial activity, a methoxy (B1213986) group in the meta position of a phenyl ring substituent enhanced activity, while the same group in the ortho or para position led to a loss of potency. nih.gov

The substitution pattern also affects the type of biological activity. For example, inserting different alkyl and aryl moieties at the N1 position of the pyrazole generally leads to a loss of antiproliferative activity, highlighting the importance of an unsubstituted N1 nitrogen for this effect. nih.gov However, a more complex substituent at this same position can confer anti-inflammatory properties. nih.gov

Table 1: Impact of Pyrazole Ring Substitutions on Biological Activity

| Substitution Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| N1 | Alkyl and Aryl moieties | Loss of antiproliferative activity. | nih.gov |

| N1 | More embedded substitute | Conferred anti-inflammatory activity. | nih.gov |

| Position 3(5) | Methyl or Benzyl group | Decrease in meprin α inhibitory activity. | nih.gov |

| Position 3(5) | Cyclopentyl moiety | Similar meprin α inhibitory activity to the diphenyl parent. | nih.gov |

| Position 3(5) | Carboxyphenyl moieties | Increased activity against meprin β, especially with meta-substitution. | nih.gov |

| Position 4 | Cyano group | Improved antibacterial activity when combined with a lipophilic aryl group at position 5. | mdpi.com |

Role of the 2-aminophenyl Moiety in Molecular Recognition and Biological Efficacy

The 2-aminophenyl moiety is not merely a structural anchor but an active participant in molecular interactions that are crucial for biological efficacy. This group can form key hydrogen bonds and other interactions within the binding sites of biological targets. For instance, in studies of pyrazole derivatives as kinase inhibitors, the amino group can act as a hydrogen bond donor, interacting with specific amino acid residues in the kinase hinge region, which is a common feature for many kinase inhibitors.

The 2-aminophenyl group has also been effectively utilized as a removable bidentate directing group in synthetic chemistry. researchgate.net This application facilitates specific C-H bond amidations and sulfonamidations, allowing for the precise construction of complex molecules. researchgate.net This directing-group capability underscores the interactive potential of this moiety.

In the context of anticancer activity, the amino group on the phenyl ring can be crucial. For example, the amino group in 3-aminopyrazoles has been shown to form a hydrogen bond with the NH of Asnα101 in tubulin, contributing to the compound's antiproliferative effects. nih.gov While this is on a 3-aminopyrazole (B16455), it illustrates the potential role of amino groups in similar scaffolds for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) and Topomer CoMFA Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These models help in predicting the activity of new, unsynthesized compounds and provide insights into the structural features required for enhanced potency. researchgate.netdergipark.org.tr

For pyrazole derivatives, 2D and 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov In a study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors, a CoMSIA model demonstrated superiority over a CoMFA model, with the electrostatic field being the most correlated descriptor for activity. nih.gov The statistical validation of these models (e.g., r² > 0.8 and q² > 0.6) indicates their high predictive ability. nih.gov

The contour maps generated from these models provide a visual representation of how different steric and electrostatic fields around the molecule influence its activity. nih.gov For example, these maps can highlight regions where bulky groups are favored or disfavored, or where positive or negative electrostatic potentials would increase binding affinity. Such insights are invaluable for guiding the design of more potent inhibitors. nih.gov Molecular docking studies often complement QSAR analyses by providing a plausible binding mode of the ligands within the active site of the target protein, further explaining the SAR. nih.govbiointerfaceresearch.com

Table 2: QSAR Study Parameters for Pyrazole Derivatives

| QSAR Model | Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| CoMFA | r² (training set) | 0.862 | Goodness of fit | nih.gov |

| CoMFA | q² (cross-validation) | 0.644 | Predictive ability | nih.gov |

| CoMSIA | r² (training set) | 0.851 | Goodness of fit | nih.gov |

| CoMSIA | q² (cross-validation) | 0.740 | Good predictive ability, superior to CoMFA model. | nih.gov |

| 2D-QSAR (GA-MLR) | R² (training set) | 0.843 | High correlation | nih.gov |

Ligand Design and Optimization Strategies (e.g., Bioisosteric Replacement)

The design and optimization of lead compounds based on the 1-(2-aminophenyl)-1H-pyrazol-4-amine scaffold often involve strategies like bioisosteric replacement. nih.govbaranlab.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. baranlab.orgnih.gov This strategy is employed to improve potency, selectivity, or pharmacokinetic properties of a compound. baranlab.org

A notable example is the bioisosteric replacement of the pyrazole 5-aryl moiety in cannabinoid-1 (CB1) receptor antagonists. nih.gov In one study, replacing the conventional 5-aryl substituent with a 2-thienyl group appended with an alkynyl unit led to a novel class of highly potent and selective CB1 receptor antagonists. nih.gov This demonstrates that replacing a phenyl ring with a different aromatic system like thiophene (B33073) can be a viable optimization strategy. nih.gov

Another optimization approach is scaffold hopping, where the core structure of a molecule is replaced by a different one while retaining similar side-chain orientations. nih.gov For instance, a pyrazole core was identified through a scaffold hopping approach to rigidify a more flexible tertiary amine scaffold, leading to potent enzyme inhibitors. nih.gov These rational design strategies, often guided by SAR and computational modeling, are essential for developing new therapeutic agents from the aminophenyl pyrazole chemical class. nih.govmdpi.com

Strategic Applications and Utility of 1 2 Aminophenyl 1h Pyrazol 4 Amine in Chemical Biology and Materials Science

Utilization as a Versatile Chemical Scaffold and Building Block

The aminopyrazole framework is a well-established privileged scaffold in medicinal and synthetic chemistry. nih.govmdpi.com Specifically, 1-(2-aminophenyl)-1H-pyrazol-4-amine serves as a valuable building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The presence of two distinct amino groups, one on the pyrazole (B372694) ring and one on the phenyl substituent, in addition to the pyrazole's own reactive nitrogen and carbon atoms, offers multiple pathways for cyclization and functionalization. nih.gov

5-Aminopyrazoles, which share functional similarities with 4-aminopyrazoles, are extensively used as synthons for a variety of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.orgnih.govnih.gov These reactions typically involve the condensation of the aminopyrazole with a suitable bielectrophile. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and aromatization. nih.gov Given the similar nucleophilicity of its amino groups, this compound is an ideal candidate for analogous transformations.

A significant application highlighting the utility of the 2-aminophenyl pyrazole moiety is its use as a removable bidentate directing group in transition metal-catalyzed C-H activation reactions. researchgate.netnih.govusfca.edu In this role, the pyrazole nitrogen and the amino group of the aminophenyl ring coordinate to a metal center (e.g., copper), directing the functionalization of a specific C-H bond. nih.govusfca.edu This strategy has been successfully employed for C(sp²)-H amidation and sulfonamidation. nih.gov This demonstrates the compound's value not just as a static scaffold to be built upon, but as an active participant in directing chemical transformations.

The dual amino functionalities also open pathways to unique fused systems. For example, a study on 5-amino-1-arylpyrazoles demonstrated their use in Rh(III)-catalyzed C-H activation and [5+2] cyclization to form benzo[f]pyrazolo[1,5-a] nih.govnih.govdiazepines. nih.gov The 2-aminophenyl group in the target compound provides a built-in nucleophile for intramolecular cyclizations, which could be exploited to synthesize novel pyrazolo-fused benzodiazepine (B76468) derivatives, a class of compounds with significant biological relevance. nih.govebi.ac.uk

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyrazole Scaffolds

| Precursor Type | Reagent/Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 5-Aminopyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | 1,3-Dielectrophiles | Pyrazolo[1,5-a]pyrimidine | nih.govbeilstein-journals.org |

| 5-Amino-1-arylpyrazole | Iodonium Ylides (Rh-catalyzed) | Benzo[f]pyrazolo[1,5-a] nih.govnih.govdiazepine | nih.gov |

| 3-(2-aminophenyl)-pyrazole derivative | Intramolecular Cyclization | Benzo[b]pyrazolo[3,4-d]azocine | semanticscholar.org |

| 2-Aminophenyl-1H-pyrazole | C-H Amidation/Sulfonamidation | Directed Functionalization | nih.gov |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for interrogating biological systems, and fluorescent probes are particularly powerful for their sensitivity and utility in imaging. The structural framework of this compound contains inherent features that suggest its potential for development into such probes. The aminophenyl group is a known fluorophore, and its combination with the pyrazole heterocycle can lead to compounds with interesting photophysical properties.

Research into related structures supports this potential. For example, a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has been synthesized and shown to exhibit significant photoluminescence, with emission peaks suitable for optical applications. researchgate.net This indicates that the amino-phenyl-pyrazole core can be integrated into larger conjugated systems to create functional dyes. The development of pyrazole-based fluorescent derivatives for protein binding has also been an area of interest. nih.gov

While direct studies on the fluorescence of this compound are not widely reported, its structure is amenable to modifications that could enhance or tune its optical properties. The two amino groups can be functionalized with environmentally sensitive fluorophores or moieties that change their emission upon binding to a biological target. Furthermore, computational methods like Density Functional Theory (DFT) can be used to predict the electronic and optical properties of derivatives, guiding the synthesis of new probes with desired characteristics, such as specific excitation/emission wavelengths or quantum yields. researchgate.netasrjetsjournal.org

Role in Coordination Chemistry and Metal Complex Formation

The structure of this compound is exceptionally well-suited for applications in coordination chemistry. It possesses multiple potential donor sites: the pyridinic nitrogen (N2) of the pyrazole ring and the nitrogen atoms of the two amino groups. mdpi.com This allows it to act as a chelating ligand, forming stable complexes with a variety of transition metals. researchgate.net

The use of 2-aminophenyl-1H-pyrazole as a bidentate directing group in copper-mediated reactions provides direct evidence of its coordinating ability, where it forms a five-membered chelate ring with the copper catalyst. researchgate.netnih.gov This bidentate N,N-chelation is a common and stable coordination mode for ligands of this type.

The compound this compound can itself be considered a bidentate ligand. Furthermore, its reactive amino groups allow for its elaboration into more complex polydentate ligands. For instance, condensation of the amino groups with aldehydes or ketones can produce Schiff base ligands with additional coordination sites, expanding the ligand's denticity and allowing for the formation of more intricate coordination polymers or metal-organic frameworks (MOFs).

Hydrogen bonding plays a critical role in the crystal engineering of pyrazole-containing compounds, dictating their solid-state packing and the formation of higher-order supramolecular architectures. nih.gov The this compound molecule has multiple hydrogen bond donors (the two -NH₂ groups) and acceptors (the pyrazole N2 nitrogen).

This functionality enables the formation of extensive hydrogen-bonding networks. In the crystal structures of related aminopyrazole complexes, intricate 1D and 2D supramolecular assemblies are often observed, held together by interactions such as N-H···Cl, N-H···O, and C-H···O. nih.gov For the target compound, one can anticipate strong N-H···N interactions, where the amino groups of one molecule donate to the pyrazole N2 acceptor of a neighboring molecule, leading to the formation of chains or sheets. Such interactions are common in aminopyrazole crystal structures. nih.gov These non-covalent interactions are fundamental to the design of molecular solids with specific topologies and properties. Computational studies using methods like Molecular Electrostatic Potential (MEP) analysis can predict the regions of a molecule most likely to act as hydrogen bond donors or acceptors, aiding in the design of new supramolecular systems. asrjetsjournal.orgnih.gov

Potential in Organic Electronics and Photoelectric Conversion Devices (e.g., Hole Transporting Materials)

In the field of materials science, there is a continuous search for novel organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Hole-transporting materials (HTMs) are a critical component of PSCs, and their properties significantly influence device efficiency and stability. rsc.org Aromatic amines and nitrogen-rich heterocycles are common structural motifs in high-performance HTMs due to their electron-donating nature, which facilitates the transport of positive charge carriers (holes).

While this compound has not been explicitly reported as an HTM, its molecular structure contains the key features of a promising candidate. It is an electron-rich system containing two aromatic amine functionalities. Research has shown that conjugated polymers incorporating pyrazine (B50134) (another nitrogen-containing heterocycle) can serve as effective dopant-free HTMs in PSCs. rsc.orgresearchgate.net The combination of the pyrazole ring and the aminophenyl group in the target molecule could provide favorable energy levels (specifically, a high-lying Highest Occupied Molecular Orbital, or HOMO) for efficient hole injection and transport from the perovskite layer.

Theoretical calculations could provide valuable insights into the suitability of this compound for such applications. researchgate.net DFT studies can be used to calculate key electronic parameters like the HOMO and LUMO energy levels, ionization potential, and reorganization energy, which are crucial for predicting the performance of an HTM. The synthesis of derivatives, for example by extending the conjugation through the amino groups, could further tune these properties for optimal device performance.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of 1-(2-aminophenyl)-1H-pyrazol-4-amine Derivatives

The development of chiral derivatives of this compound is a promising area for future research. Asymmetric synthesis of pyrazoles and pyrazolones is a field of significant interest, often employing the reactivity of pyrazolin-5-one derivatives. rwth-aachen.denih.gov Future efforts could focus on developing novel catalytic asymmetric methods to introduce chirality to derivatives of this compound. The use of chiral auxiliaries or transition metal-catalyzed asymmetric hydrogenation could lead to the synthesis of enantiomerically pure compounds, which is crucial for the development of selective therapeutic agents. nih.govacs.org

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. | High enantioselectivity in the synthesis of chiral derivatives. |

| Transition Metal Catalysis | Employment of chiral transition metal complexes for asymmetric transformations. | Access to a diverse range of chiral pyrazole (B372694) structures. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to guide stereoselective reactions. | Good stereocontrol and predictable outcomes. |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generate diverse chemical libraries from simple starting materials. nih.govbeilstein-journals.org While specific MCRs for the synthesis of this compound are not yet widely reported, this remains a fertile ground for exploration. Future research could focus on designing one-pot syntheses that incorporate the 1-(2-aminophenyl)hydrazine precursor with various diketones or other suitable synthons to directly generate a library of diverse this compound analogs. mdpi.comlongdom.org Such approaches would enable the rapid exploration of the chemical space around this scaffold for various applications. researchgate.net

Integration with Advanced Analytical Techniques for Real-time Monitoring

The synthesis of this compound and its derivatives could be significantly optimized through the integration of advanced process analytical technology (PAT). nih.gov Real-time monitoring of reaction parameters such as concentration of reactants, intermediates, and products can be achieved using techniques like NMR, UV/Vis, and IR spectroscopy. nih.gov This would allow for a deeper understanding of the reaction kinetics and mechanism, leading to improved yields, purity, and scalability of the synthetic processes.

Deeper Exploration of Specific Protein-Ligand Interactions through Biophysical Methods

To unlock the therapeutic potential of this compound derivatives, a thorough understanding of their interactions with biological targets is essential. Biophysical methods are crucial in the early stages of drug discovery for hit confirmation and detailed characterization of binding. nih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy could be employed to elucidate the binding affinity, thermodynamics, and kinetics of these compounds with specific proteins. nih.govresearchgate.net Such studies would provide invaluable insights for structure-based drug design.

Computational Design of Novel Analogs with Enhanced Specificity or Potency

Computational methods are powerful tools in modern drug discovery for the design of novel analogs with improved biological activity. nih.gov In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be applied to derivatives of this compound to predict their binding modes and affinities to various protein targets. nih.govrjpn.orgnih.gov This computational pre-screening can guide the synthesis of new analogs with enhanced specificity and potency, thereby accelerating the drug discovery process. mdpi.com

Table 2: Computational Approaches for Analog Design

| Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of key binding interactions and potential for optimization. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Development of predictive models to guide the design of more potent compounds. |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | Identification of novel hit compounds with desired activity. |

Expansion into New Areas of Chemical Biology and Material Science Applications

The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. mdpi.comnih.gov In material science, the pyrazole core is known to be a versatile building block for the creation of functional materials, and the specific substituents of this compound could impart interesting electronic or photophysical properties. mdpi.comchemscene.com Future research could explore the potential of this compound and its derivatives in the development of novel sensors, organic light-emitting diodes (OLEDs), or as ligands in coordination chemistry. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-aminophenyl)-1H-pyrazol-4-amine?

A common method involves nucleophilic substitution reactions. For example, reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) with lithium hydroxide at 343 K yields the target compound. Crystallization from ethanol:acetone (1:1) via slow evaporation produces pure crystals suitable for X-ray analysis . Key parameters include solvent choice, temperature control, and stoichiometric ratios of reagents.

Q. How can the purity of this compound be assessed?

Purity is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For instance, NMR can detect residual solvents or byproducts, while HPLC (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities. Ensure calibration with reference standards and validate methods per ICH guidelines .

Q. What techniques are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures. Key parameters include hydrogen bonding (e.g., intramolecular N–H⋯O bonds) and dihedral angles between aromatic rings (e.g., 74.03° in related pyrazole derivatives) .

Q. How can researchers evaluate the biological activity of this compound?

Preliminary screening involves antimicrobial assays (e.g., broth microdilution against E. coli or S. aureus) and cytotoxicity tests (e.g., MTT assay on cancer cell lines). For example, pyrazole derivatives have shown activity as adenosine A1 receptor antagonists and tubulin inhibitors .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

Advanced optimization includes:

Q. How can computational methods guide structural modifications for enhanced bioactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like σ1 receptors or tubulin. For example, substituents at the pyrazole 4-position significantly modulate affinity .

Q. What advanced techniques resolve contradictions in crystallographic data?

Discrepancies in hydrogen bonding or packing can be addressed via:

Q. How do structural variations impact pharmacological profiles?

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial activity but may reduce solubility.

- Aromatic Substituents : Diarylation at pyrazole N1 and C5 positions improves antitubulin activity.

- Hydrogen Bond Acceptors : Methoxy groups at the phenyl ring increase σ1 receptor antagonism .

Methodological Recommendations

- Crystallography : Use SHELXPRO for macromolecular interfaces and SHELXE for experimental phasing in challenging cases .

- Synthetic Troubleshooting : Monitor reactions via LC-MS to detect intermediates and optimize quenching conditions.

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.